molecular formula C15H13ClN6 B2393665 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole CAS No. 187095-23-4

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole

Cat. No.: B2393665
CAS No.: 187095-23-4
M. Wt: 312.76
InChI Key: JSFJIVDTDFQOHP-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole is a compound that features two benzotriazole moieties linked by a chloropropyl chain. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with 1,3-dichloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of benzotriazole attacks the carbon atom of 1,3-dichloropropane, displacing a chloride ion. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Employed as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)-2-chloropropyl]-1H-1,2,3-benzotriazole involves its interaction with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A simpler compound with similar chemical properties but lacking the chloropropyl linkage.

    2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with different substituents.

    1-(1H-Benzotriazol-1-yl)-3-chloroacetone: A related compound with a different carbon chain length.

Uniqueness

This structure allows for versatile modifications and interactions with various chemical and biological targets .

Properties

IUPAC Name

1-[3-(benzotriazol-1-yl)-2-chloropropyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6/c16-11(9-21-14-7-3-1-5-12(14)17-19-21)10-22-15-8-4-2-6-13(15)18-20-22/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFJIVDTDFQOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(CN3C4=CC=CC=C4N=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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